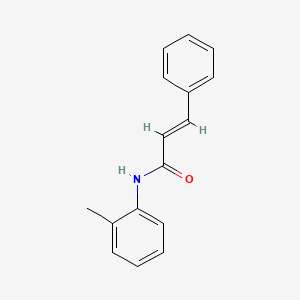![molecular formula C20H14BrClN4O B5858402 N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5858402.png)
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, also known as BRD9539, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on a variety of cellular processes, including cell proliferation, migration, and invasion.
Scientific Research Applications
N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer research, this compound has been shown to have inhibitory effects on the proliferation and migration of cancer cells, as well as the formation of new blood vessels that support tumor growth. Inflammation research has also shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the development of various diseases.
Mechanism of Action
The mechanism of action of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves the inhibition of a specific protein kinase known as AKT. This kinase plays a critical role in cellular processes such as cell survival, proliferation, and migration. By inhibiting AKT, this compound can block these processes and lead to cell death. In addition, this compound has also been shown to inhibit other signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation and migration. In animal models, this compound has been shown to inhibit tumor growth and metastasis. In inflammation models, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide in lab experiments include its specificity for AKT and its ability to inhibit multiple signaling pathways involved in cancer and inflammation. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose optimization and solubility testing are necessary when using this compound in lab experiments.
Future Directions
There are several future directions for the use of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide in research and potential therapeutic applications. One direction is the development of more potent and selective inhibitors of AKT that can be used in combination with other targeted therapies. Another direction is the investigation of the role of AKT inhibition in other diseases, such as neurodegenerative disorders. Finally, the use of this compound in clinical trials for cancer and inflammation is an important future direction for the development of new therapies.
Synthesis Methods
The synthesis of N-(5-bromo-8-quinolinyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves a multistep process that begins with the reaction of 5-bromo-8-quinolinecarboxylic acid with thionyl chloride to form 5-bromo-8-chloroquinoline. This intermediate is then reacted with 4-(chloromethyl)benzoyl chloride to form the final product, this compound. The synthesis of this compound has been reported in several publications, and the purity and yield of the final product have been optimized through various methods.
properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O/c21-17-7-8-18(19-16(17)2-1-9-23-19)25-20(27)14-5-3-13(4-6-14)11-26-12-15(22)10-24-26/h1-10,12H,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMRLALVFYSSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)

![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5858372.png)




![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)
